molecular formula C14H17NO7 B4112609 2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid

2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid

Cat. No. B4112609
M. Wt: 311.29 g/mol
InChI Key: ORJAXMAMHZFFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid, also known as CDMB, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This molecule has shown promising results in various scientific research applications, including cancer treatment and drug delivery systems.

Mechanism of Action

The mechanism of action of 2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid is not fully understood. However, studies have shown that 2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid can inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in gene expression and are often overexpressed in cancer cells. Inhibition of HDACs by 2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid can lead to changes in gene expression, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid can induce cell cycle arrest and apoptosis in cancer cells. Additionally, 2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid in lab experiments is its low toxicity. This makes it a safer alternative to other chemotherapeutic agents. However, one limitation of using 2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

For the study of 2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid include the development of drug delivery systems, the study of its mechanism of action, and the exploration of combination therapy.

Scientific Research Applications

2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid has shown potential in various scientific research applications. One of the most promising applications is in cancer treatment. Studies have shown that 2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid has been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
Another application of 2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid is in drug delivery systems. 2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid can be conjugated with various drugs and peptides to improve their solubility and bioavailability. This makes 2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid an attractive candidate for the development of targeted drug delivery systems.

properties

IUPAC Name

2-(4-carboxybutanoylamino)-4,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO7/c1-21-10-6-8(14(19)20)9(7-11(10)22-2)15-12(16)4-3-5-13(17)18/h6-7H,3-5H2,1-2H3,(H,15,16)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJAXMAMHZFFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)CCCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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